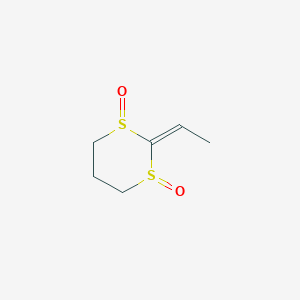
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is an organosulfur compound with the molecular formula C6H10O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfoxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide can be synthesized from 1,3-dithiane through oxidation reactions. The typical synthetic route involves the reaction of 1,3-dithiane with oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the oxidation process.
Industrial Production Methods
the synthesis on a larger scale would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfides.
Substitution Products: Various substituted dithiane derivatives.
Scientific Research Applications
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dithiane, 2-ethylidene-, 1,3-dioxide involves its ability to undergo umpolung reactions, where the typical reactivity of carbonyl compounds is reversed. This allows the compound to act as a nucleophile rather than an electrophile, facilitating the formation of carbon-carbon bonds with various electrophiles . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms’ ability to stabilize negative charges and participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound, which lacks the sulfoxide groups.
1,4-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiane: A disulfide compound with distinct chemical properties.
Uniqueness
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is unique due to its oxidized sulfur atoms, which impart different reactivity compared to its non-oxidized counterparts. This makes it particularly useful in synthetic organic chemistry for reactions requiring umpolung reactivity .
Properties
CAS No. |
114311-20-5 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-ethylidene-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C6H10O2S2/c1-2-6-9(7)4-3-5-10(6)8/h2H,3-5H2,1H3 |
InChI Key |
PVQYJXQXQKWFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1S(=O)CCCS1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


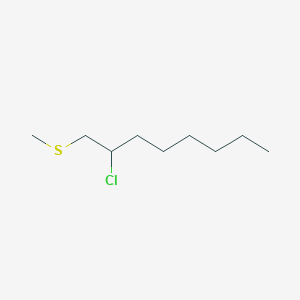
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
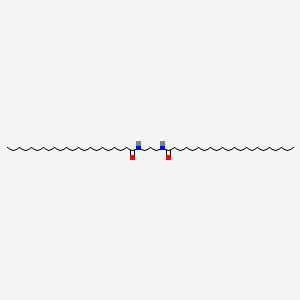
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
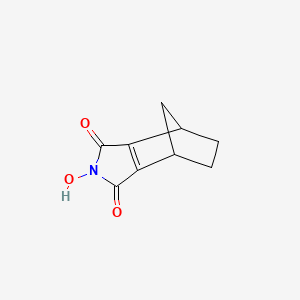
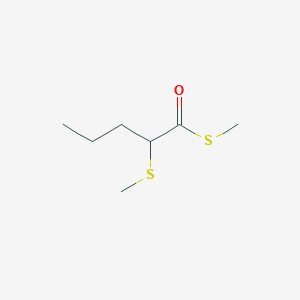
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
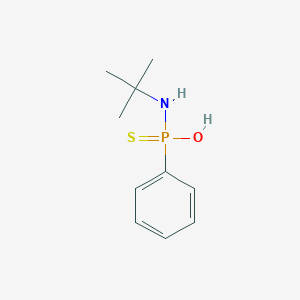
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
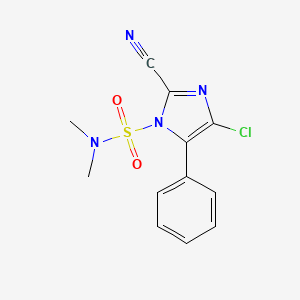
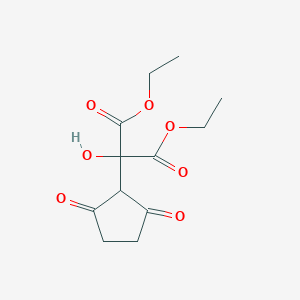
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
